REACTION_SMILES
|
[Br:17][CH2:18][CH2:19][CH2:20][C:21]#[N:22].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[H-:1].[N:3]1([CH2:9][c:10]2[cH:11][c:12]([OH:16])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[Na+:2]>>[N:3]1([CH2:9][c:10]2[cH:11][c:12]([O:16][CH2:18][CH2:19][CH2:20][C:21]#[N:22])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc(CN2CCCCC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
N#CCCCOc1cccc(CN2CCCCC2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |